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Compound of Interest

Compound Name: Acetic acid;5,5-dimethylhexan-3-ol

CAS No.: 89389-87-7

Cat. No.: B14379037

Get Quote

Executive Summary
5,5-dimethylhexan-3-yl acetate is a saturated, branched secondary ester. Chemically, it serves

as a stable, substantive building block in flavor creation. Unlike common primary esters (e.g.,

Isoamyl Acetate) which hydrolyze rapidly in acidic media, the steric environment of the 5,5-

dimethylhexan-3-yl moiety offers enhanced stability.

Primary Utility: High-stability fruity/herbal anchor for acidic beverages and heated

applications.

Organoleptic Profile (SAR-Derived): Fresh, fruity (berry/pear nuances), with a dry woody-

herbal undertone characteristic of neopentyl-substituted chains.

Key Advantage: Bridges the volatility gap between top-note esters and base-note fixatives.
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Property Specification

IUPAC Name 5,5-dimethylhexan-3-yl acetate

CAS Number 89389-87-7

Parent Alcohol 5,5-dimethylhexan-3-ol (CAS 66576-31-6)

Molecular Formula

Molecular Weight 172.26 g/mol

Predicted LogP ~3.2 - 3.6 (Hydrophobic)

Appearance Colorless liquid

Solubility
Soluble in ethanol, propylene glycol, triacetin;

Insoluble in water.[1]

Structural Insight
The molecule features a chiral center at C3 and a bulky gem-dimethyl group at C5.

C3 Position: The secondary acetate ensures a slower hydrolysis rate compared to primary

acetates.

C5 Gem-Dimethyl: This "neopentyl-like" tail adds hydrophobicity and volume, increasing

substantivity (fixation) without the heavy, oily character of longer linear chains.

Protocol 1: Synthesis & Purification
Rationale: As this material may be a "captive" or research chemical, in-house synthesis via

esterification of the parent alcohol is the standard route for acquisition.

Reaction Pathway
The synthesis involves the acetylation of 5,5-dimethylhexan-3-ol using acetic anhydride.
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Figure 1: Esterification pathway via nucleophilic acyl substitution.

Experimental Procedure
Reagents:

5,5-dimethylhexan-3-ol (1.0 eq)

Acetic Anhydride (1.2 eq)

Pyridine (1.5 eq) or DMAP (0.1 eq) with Triethylamine (1.5 eq)

Dichloromethane (DCM) (Solvent)

Steps:

Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel,

dissolve 5,5-dimethylhexan-3-ol in anhydrous DCM under Nitrogen atmosphere.

Addition: Add Pyridine (or TEA/DMAP). Cool to 0°C in an ice bath.

Reaction: Dropwise add Acetic Anhydride over 30 minutes. Allow to warm to Room

Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1) or GC-FID.

Quench: Pour mixture into ice-cold water/brine.
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Extraction: Extract organic layer.[2][3] Wash sequentially with 1M HCl (to remove pyridine),

saturated

(to remove acetic acid), and Brine.

Purification: Dry over

, filter, and concentrate. Purify via vacuum distillation (approx. 80–90°C at 10 mmHg) to
achieve >98% purity.

Protocol 2: Flavor Application (Berry Accord)
Rationale: The branched structure mimics the "ripe" notes found in natural strawberry and

blueberry volatiles. It is used here to replace volatile "lift" esters that fade too quickly.

Formulation Strategy: "Stable Strawberry"
This protocol demonstrates how to use 5,5-dimethylhexan-3-yl acetate as a mid-note modifier.

Ingredient Role Control (Standard)
Test (With 5,5-
DMHA)

Ethyl Butyrate
Top Note

(Fresh/Juicy)
20.0 parts 15.0 parts

Isoamyl Acetate
Top Note

(Banana/Sweet)
10.0 parts 5.0 parts

5,5-Dimethylhexan-3-

yl Acetate

Mid-Note

(Body/Woody)
0.0 parts 15.0 parts

Furaneol (10% in PG) Base (Jammy/Sweet) 5.0 parts 5.0 parts

Gamma-Decalactone Base (Creamy/Peach) 2.0 parts 2.0 parts

Propylene Glycol Solvent q.s. to 100 q.s. to 100

Evaluation Protocol:
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Dilution: Dilute both accords to 0.05% (500 ppm) in acidified sugar water (10% sucrose,

0.1% Citric Acid).

Triangle Test: Panelists compare Control vs. Test for "Freshness Duration" and "Body."

Expected Outcome: The Test sample should exhibit a less "candy-like" initial spike but a

more prolonged, natural "fleshy" berry character due to the hydrophobicity of the neopentyl

tail.

Protocol 3: Stability Profiling (Acidic Beverage
Model)
Rationale: One of the primary justifications for using branched esters is their resistance to acid

hydrolysis compared to linear esters.

Experimental Design
Matrix: Carbonated Beverage Base (pH 3.0, Phosphoric Acid). Conditions:

Condition A: 4°C (Control/Fridge)

Condition B: 40°C (Accelerated Aging) for 4 weeks.

Analytical Method (GC-MS):

Instrument: Agilent 7890B / 5977B MSD.

Column: DB-WAX UI (30m x 0.25mm x 0.25µm).

Extraction: SPME (PDMS/DVB fiber) headspace sampling.
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Figure 2: Workflow for accelerated stability testing.

Calculation:

Target: 5,5-dimethylhexan-3-yl acetate should retain >85% integrity, whereas Isoamyl Acetate
typically drops to <60% under these conditions.

Safety & Regulatory (E-E-A-T)
FEMA/GRAS Status: As a specific isomer, verify current FEMA lists. If not explicitly listed, it

may be regulated under "Branched Chain Esters" or require submission as a new material.

Handling: Standard laboratory safety for esters (Flammable, Irritant).

Metabolism: Esters are generally hydrolyzed in vivo by carboxylesterases to the

corresponding alcohol (5,5-dimethylhexan-3-ol) and acetic acid, both of which are

metabolized via fatty acid oxidation or conjugation pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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